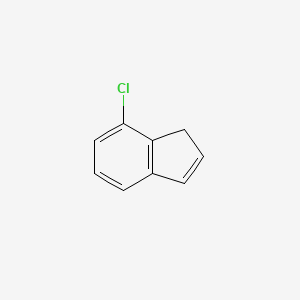

7-Chloro-1H-indene

Description

7-Chloro-1H-indene (CAS: 52085-99-1) is a bicyclic aromatic hydrocarbon featuring a chlorine substituent at the 7-position of the indene scaffold. Its molecular formula is C₉H₇Cl, with a molar mass of 150.6 g/mol. The compound’s structure combines a fused benzene ring with a cyclopentene moiety, rendering it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

7-chloro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELMOBXAHCEEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585783 | |

| Record name | 7-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-99-1 | |

| Record name | 7-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indene typically involves the chlorination of indene. One common method is the direct chlorination of indene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the seventh position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding indane derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 7-chloro-1H-indanone or this compound-2-carboxylic acid.

Reduction: Formation of 7-chloroindane.

Substitution: Formation of 7-methoxy-1H-indene or 7-ethoxy-1H-indene.

Scientific Research Applications

Organic Synthesis

7-Chloro-1H-indene serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with desired properties .

Research indicates that this compound and its derivatives exhibit significant biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Anti-inflammatory Effects: The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Antitumor Activity: Several studies report on the antitumor activity of indene derivatives, including this compound. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique chemical properties make it suitable for various applications in material science .

Data Table: Comparison of Biological Activities

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various indene derivatives, including this compound. The results indicated that this compound effectively inhibited several bacterial strains, highlighting its potential as a lead compound for new antimicrobial drugs.

Case Study 2: Antitumor Mechanisms

Research focused on the antitumor effects of this compound demonstrated that it could induce apoptosis through specific biochemical pathways involving caspase activation. This study provides insights into how modifications to the indene structure can enhance anticancer properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indene depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary based on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position and Reactivity :

- The chlorine position significantly impacts reactivity. For example, 2-Chloro-1H-indene (Cl at position 2) exhibits higher electrophilic substitution activity compared to this compound due to proximity to the indene’s reactive double bond .

- In 6-Chloro-2-methyl-1H-inden-1-one, the ketone group stabilizes the structure, reducing ring strain and enabling applications in agrochemical synthesis .

Functional Group Influence: The introduction of electron-withdrawing groups (e.g., ketones in 6-Chloro-2-methyl-1H-inden-1-one) enhances thermal stability but reduces nucleophilic attack susceptibility . Methyl groups (e.g., in 7-Chloro-4-methyl-1-indanone) improve solubility in nonpolar solvents, facilitating pharmaceutical formulation .

Biological Activity :

- Chloro-indene derivatives with heterocyclic extensions, such as 7-Chloro-3-(difluoromethyl)-1H-indole, demonstrate enhanced bioactivity. The difluoromethyl group increases metabolic stability, making it valuable in anticancer and antimicrobial agent development .

- In contrast, unmodified this compound lacks direct biological data in the evidence, suggesting its primary role as a synthetic precursor .

Insights :

- Chloro-indene derivatives are typically synthesized via halogenation or condensation reactions. For instance, Friedel-Crafts halogenation is preferred for 2-Chloro-1H-indene, while quinoxaline analogs require multi-step condensation .

- Purification methods (e.g., column chromatography) are critical for isolating isomers, as seen in the synthesis of 7-Chloro-11H-indeno[1,2-b]quinoxaline .

Biological Activity

7-Chloro-1H-indene is a derivative of indene that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is being investigated for various applications, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C9H7Cl

- Molecular Weight : 162.60 g/mol

The compound's structure allows it to interact with biological systems in various ways, which is critical for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's lipophilic nature enhances its ability to permeate bacterial membranes, leading to effective inhibition of bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

One study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values for these cell lines were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

The compound's mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various receptors and enzymes, modulating their activity and influencing biochemical pathways.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : By activating caspase cascades, it promotes apoptosis in cancer cells.

- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound were effective against MRSA strains, showing a reduction in infection rates in treated wounds compared to controls .

- Cancer Cell Line Study : In a controlled laboratory setting, researchers observed that exposure to varying concentrations of this compound led to dose-dependent cytotoxic effects on breast cancer cells, with significant apoptotic markers detected via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.